N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
CAS No.: 1803586-06-2
Cat. No.: VC2892399
Molecular Formula: C10H17ClN2OS
Molecular Weight: 248.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803586-06-2 |
|---|---|
| Molecular Formula | C10H17ClN2OS |
| Molecular Weight | 248.77 g/mol |
| IUPAC Name | N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | ROUAUYCRBWZACL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)CNCCNC(=O)C.Cl |
| Canonical SMILES | CC1=CC=C(S1)CNCCNC(=O)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a 5-methylthiophene ring linked via a methylaminoethyl chain to an acetamide group, with a hydrochloride salt enhancing its stability (Table 1). Key features include:
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Thiophene Ring: The 5-methyl substitution on the thiophene ring contributes to lipophilicity and π-π stacking interactions, which are critical for binding to biological targets .
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Acetamide Moiety: The polar acetamide group facilitates hydrogen bonding with enzymes or receptors, potentially modulating activity .
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Ethylamino Linker: The ethylamino chain provides conformational flexibility, enabling optimal orientation for target engagement.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂OS |
| Molecular Weight | 248.77 g/mol |
| SMILES | CC1=CC=C(S1)CNCCNC(=O)C.Cl |
| InChIKey | ROUAUYCRBWZACL-UHFFFAOYSA-N |
| CAS Number | 1803586-06-2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 67.8 Ų |
The hydrochloride salt improves aqueous solubility, a property critical for in vitro and in vivo studies . Comparative analysis with structural analogs, such as the brominated derivative (CID 28710264), reveals that halogen substitutions at the 5-position of the thiophene ring alter electronic properties but retain the core pharmacophore .
Synthesis and Preparation
The synthesis involves a multi-step protocol, as outlined below:
Preparation of 5-Methylthiophen-2-ylmethylamine
The intermediate 5-methylthiophen-2-ylmethylamine is synthesized via bromination of 5-methylthiophene-2-carbaldehyde, followed by Gabriel synthesis or reductive amination . This step ensures proper functionalization of the thiophene ring.
Formation of the Acetamide Derivative
The amine intermediate reacts with ethylenediamine and acetyl chloride in a nucleophilic acyl substitution reaction. The ethylenediamine acts as a bifunctional linker, connecting the thiophene and acetamide groups .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ether to yield the hydrochloride salt, enhancing crystallinity and stability .
Critical Reaction Parameters:
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Temperature: Reactions are typically conducted at 0–5°C to prevent side reactions .
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Solvents: Dichloromethane (DCM) and ethanol are preferred for their inertness and solubility profiles .
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Yield: Reported yields range from 45–60%, with purity >95% confirmed via HPLC.
Structural Analogs and Derivatives
Comparative studies with analogs highlight the impact of substituents on biological activity:
Table 2: Comparison with Structural Analogs
| Compound | Substituent | IC₅₀ (GSTO1-1) | LogP |
|---|---|---|---|
| Target Compound | 5-Methylthiophene | N/A | 1.8 |
| N-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide HCl | 5-Bromo | N/A | 2.3 |
| N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide | N,N-Dimethyl | 0.6 µM | 2.1 |
| Compound 49 (PMC8855368) | Acrylamide derivative | 0.22 nM | 3.5 |
The brominated analog (CID 28710264) exhibits increased lipophilicity (LogP = 2.3) but similar hydrogen-bonding capacity . The dimethyl derivative (CID 43310846) demonstrates potent enzyme inhibition (IC₅₀ = 0.6 µM), underscoring the role of N-alkylation in enhancing target affinity .
Biological Activities and Mechanisms
Enzyme Inhibition
While direct data on the target compound’s activity is limited, structural parallels to GSTO1-1 inhibitors (e.g., IC₅₀ = 0.22 nM for Compound 49) suggest potential . The thiophene ring may interact with hydrophobic pockets in the enzyme’s active site, while the acetamide forms hydrogen bonds with catalytic residues like Cys32 .
Pharmacological Significance
The compound’s design principles align with trends in covalent inhibitor development. For example:
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